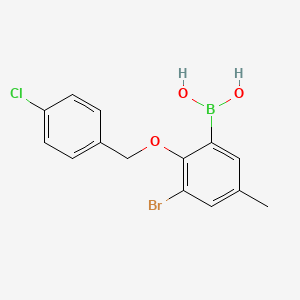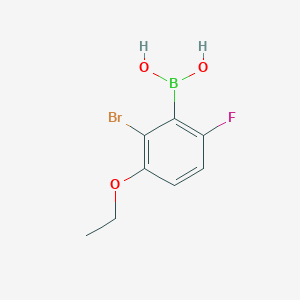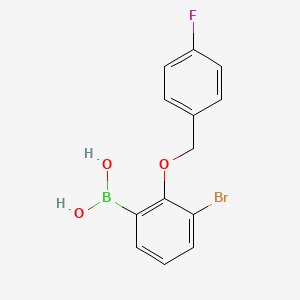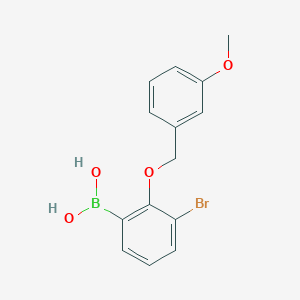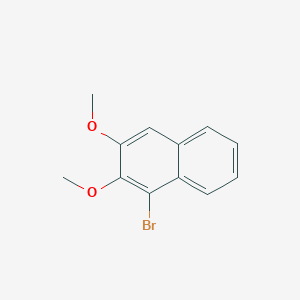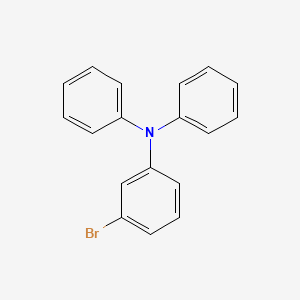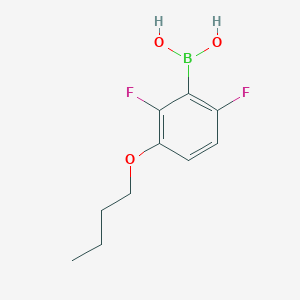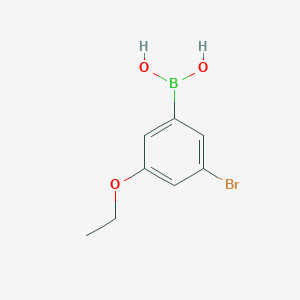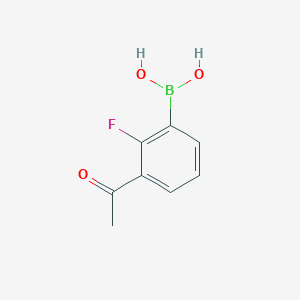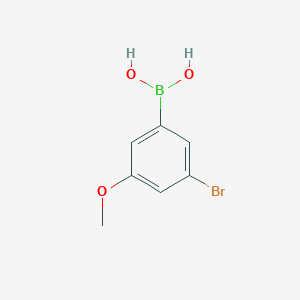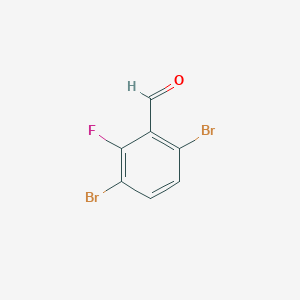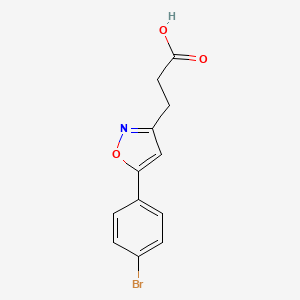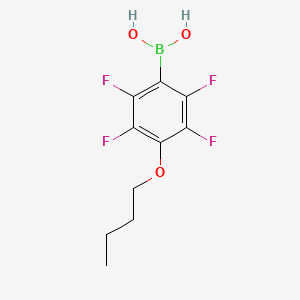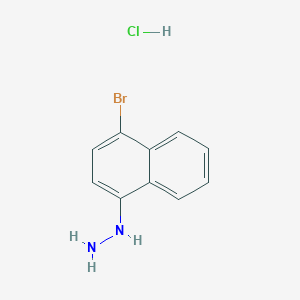
1-(4-Bromo-1-naphthyl)hydrazine, HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo hydrazine derivatives has been a subject of interest due to their potential biological activities. In the study presented in paper , the compound 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was synthesized and characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. The synthesis process was followed by single crystal X-ray diffraction for structural elucidation. Similarly, paper describes the synthesis of a novel bromo hydrazine derivative, specifically (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine. This compound was also characterized using 1H NMR spectroscopy and UV-visible studies, with crystallographic data confirming its monoclinic space group.
Molecular Structure Analysis
The molecular structure of the synthesized compounds was extensively analyzed in both studies. In paper , the orientation of the benzene rings in the compound was described with specific dihedral angles, and the presence of intermolecular hydrogen bonds was noted, contributing to the crystal packing. The Hirshfeld surface analysis revealed the significance of various intermolecular interactions, including H⋯H and H⋯C/C⋯H. Paper also conducted a detailed molecular geometry analysis using Density Functional Theory (DFT) calculations, exploring the HOMO-LUMO energies, Molecular electrostatic potential (MEP), and other parameters. The Hirshfeld surface and 3D energy framework analyses provided insights into the intermolecular interactions that contribute to molecular stability.
Chemical Reactions Analysis
The interaction of the synthesized compounds with DNA was a focal point in the chemical reactions analysis. Paper investigated the compound's interaction with DNA both theoretically, using DFT, and experimentally, through UV-visible spectroscopy and cyclic voltammetry. The analyses suggested intercalation as the mode of DNA binding, which was further supported by viscosity measurements. On the other hand, paper conducted molecular docking studies to explore the probable binding modes of the synthesized molecule with different biological receptors, including those related to S. aureus, E. coli, colon cancer, lung cancer, and DNA.
Physical and Chemical Properties Analysis
The physical and chemical properties of the bromo hydrazine derivatives were analyzed to determine their potential applications. In paper , the crystal structure analysis provided insights into the compound's solid-state properties, while the spectral and voltammetric analysis helped understand its interaction with DNA. Paper went further to calculate the lipophilicity index (log P value) of the molecule, which correlates with biological activity and is influenced by the C-H⋯π interaction. The collective contribution of weak interactions such as C-H⋯O/N/Br and π⋯π was highlighted as responsible for the molecular stability.
Applications De Recherche Scientifique
1. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide
- Application Summary: 1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs shows high stability and various fluorescence properties under different conditions .
- Methods of Application: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .
- Results: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
2. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe
- Application Summary: A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride, and its structure was characterized .
- Methods of Application: Fluorescence emission spectra showed that probe BSS could realize the “turn-off” detection of Cu 2+ in acetonitrile solution .
- Results: Fluorescence intensity of BSS showed a good linear relationship with the Cu 2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10 −8 mol/L .
3. Synthesis of Pyrazolines and Related Derivatives
- Application Summary: Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry .
- Methods of Application: Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .
- Results: The present article consists of recently reported synthetic protocols, pharmacological activities, and the structure–activity relationship of pyrazoline and its derivatives .
4. Wolff-Kishner Reduction
- Application Summary: The Wolff-Kishner Reduction is a general method for converting aldehydes and ketones into alkanes .
- Methods of Application: These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat. Typically a high boiling point solvent, such as ethylene glycol, is used .
- Results: This reaction represents a general method for converting aldehydes and ketones into alkanes .
5. Substitution Reactions of Polynuclear Aromatic Hydrocarbons
- Application Summary: Naphthalene, phenanthrene, and anthracene are more reactive than benzene in both substitution and addition reactions . This increased reactivity is expected on theoretical grounds because quantum-mechanical calculations show that the net loss in stabilization energy for the first step in electrophilic substitution or addition decreases progressively from benzene to anthracene .
- Methods of Application: Substitution usually occurs more readily at the 1 position than at the 2 position because the intermediate for 1-substitution is more stable than that for 2-substitution .
- Results: The 1,2 bonds in both naphthalene and anthracene are in fact shorter than the other ring bonds, whereas the 9,10 bond in phenanthrene closely resembles an alkene double bond in both its length and chemical reactivity .
6. Synthesis of Fluorescent Molecules
- Application Summary: 1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs shows high stability and various fluorescence properties under different conditions .
- Methods of Application: NIs typically display a fluorescence emission wavelength in the range of 350 – 550 nm which can be notably interfered with by autofluorescence in living cells .
- Results: NIs have been widely used due to their high stability and various fluorescence properties under different conditions .
Propriétés
IUPAC Name |
(4-bromonaphthalen-1-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVOULXCPVRCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-naphthyl)hydrazine, HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

